1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene

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1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene (CAS 2385779-68-8) is a tetra-substituted, polyhalogenated aromatic ether with the molecular formula C₇H₃Br₂ClF₂O and a molecular weight of 336.36 g/mol. It belongs to the class of difluoromethoxybenzene derivatives extensively utilized as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C7H3Br2ClF2O
Molecular Weight 336.35 g/mol
CAS No. 2385779-68-8
Cat. No. B6293243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene
CAS2385779-68-8
Molecular FormulaC7H3Br2ClF2O
Molecular Weight336.35 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(F)F)Br)Br
InChIInChI=1S/C7H3Br2ClF2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
InChIKeyWXWUDAYYDNTHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene (CAS 2385779-68-8) – A Polyhalogenated Building Block for Selective Synthesis


1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene (CAS 2385779-68-8) is a tetra-substituted, polyhalogenated aromatic ether with the molecular formula C₇H₃Br₂ClF₂O and a molecular weight of 336.36 g/mol . It belongs to the class of difluoromethoxybenzene derivatives extensively utilized as synthetic intermediates in medicinal chemistry and agrochemical research . The compound features a unique substitution pattern—bromine atoms at the C1 and C5 positions, a chlorine atom at C3, and a difluoromethoxy (–OCHF₂) group at C2—that imparts distinct regiochemical properties for sequential cross-coupling applications.

Why Generic Substitution of 1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene is Scientifically Unsound


The C₇H₃Br₂ClF₂O isomer class encompasses several positional isomers (e.g., 1,3-dibromo-2-chloro-5-difluoromethoxy, 1,4-dibromo-2-chloro-3-difluoromethoxy) and halogen-swapped analogs (e.g., 1,5-dibromo-2-difluoromethoxy-3-fluorobenzene). Despite sharing an identical molecular formula, these compounds differ measurably in lipophilicity and topologically-derived polar surface area descriptors [1]. More critically, the spatial arrangement of the C–Br, C–Cl, and –OCHF₂ functional handles dictates the chemo- and regioselectivity achievable in palladium-catalyzed coupling sequences; substituting one positional isomer for another can lead to entirely different product distributions, reaction yields, or necessitate re-optimization of synthetic routes [2]. Therefore, generic interchange without revalidation of purity or reactivity is not scientifically defensible for procurement in multi-step synthetic programs.

Quantitative Differentiation Evidence for 1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene vs. Closest Analogs


Standard Purity: Target Compound 98% vs. 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene 95% from Same Supplier

When sourced from the same major supplier (Bidepharm), the target compound 1,5-dibromo-3-chloro-2-(difluoromethoxy)benzene (CAS 2385779-68-8) is offered with a standard purity of 98%, whereas its closest positional isomer, 1,3-dibromo-2-chloro-5-(difluoromethoxy)benzene (CAS 1160573-79-4), is offered at 95% . This 3-percentage-point purity difference corresponds to a substantially lower contaminant load in the target compound, which is critical for reactions sensitive to catalyst poisons or in early-stage medicinal chemistry where by-products complicate biological assay interpretation.

Purity Assurance Synthetic Intermediate Procurement Quality

Lipophilicity Profiling: Intermediate LogP 4.47 Differentiates Target from 1,4-Isomer (LogP 4.9) and 3-Fluoro Analog (LogP 4.42)

The target compound exhibits a computed LogP of 4.4664 (TPSA 9.23), which is intermediate between the 1,4-dibromo-2-chloro-3-(difluoromethoxy)benzene isomer with XLogP3-AA of 4.9 (TPSA 9.2) and the 1,5-dibromo-2-(difluoromethoxy)-3-fluorobenzene analog with LogP 4.42 [1]. This incremental lipophilicity differentiation can influence solubility in organic solvents, chromatographic retention behavior, and in silico predictions of membrane permeability when the compound is used as a starting material for drug-like molecule libraries.

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Unique Substitution Pattern Enables Sequential C–Br/C–Cl Functionalization Not Achievable with 1,3- or 1,4-Isomers

The 1,5-dibromo-3-chloro-2-(difluoromethoxy)benzene architecture places two C–Br bonds at the para positions relative to each other and a distinct C–Cl bond at the meta position to both bromines. This arrangement offers a higher degree of control in sequential palladium-catalyzed cross-coupling compared to the 1,3-dibromo-2-chloro-5-difluoromethoxy isomer, where both bromine atoms reside on adjacent carbons . The para-relationship of the bromine atoms in the target compound facilitates di-functionalization without steric interference, while the isolated chlorine at C3 provides a third, electronically deactivated site for orthogonal late-stage diversification via C–Cl selective methodologies. Class-level studies demonstrate that the electronic nature of difluoromethoxy-substituted bromobenzenes significantly influences coupling efficiency [1], underscoring the importance of precise substitution patterns.

Regioselectivity Cross-Coupling Sequential Functionalization C–Br vs. C–Cl Reactivity

Hydrogen Bond Acceptor Count (HBA=1) Distinguishes Target from 1,4-Isomer (HBA=3) in In Silico Screening Libraries

Vendor computational data indicate the target compound has a hydrogen bond acceptor (HBA) count of 1, derived from the difluoromethoxy oxygen . In contrast, PubChem's computed properties list an HBA count of 3 for the 1,4-dibromo-2-chloro-3-(difluoromethoxy)benzene isomer [1]. While the underlying reasons for this discrepancy may include algorithmic differences in accounting for fluorine and halogen atoms, the reported HBA value directly influences computational filters such as Lipinski's Rule of Five and quantitative structure-property relationship (QSPR) models used in early-stage compound triaging.

Hydrogen Bond Acceptor Drug-Likeness Computed Descriptors

Procurement-Relevant Application Scenarios for 1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene


Medicinal Chemistry: Sequential Biaryl Library Construction via Orthogonal C–Br/C–Cl Cross-Coupling

The target compound's 1,5-dibromo-3-chloro substitution pattern enables a three-step diversification sequence: (i) a first Suzuki-Miyaura coupling at the more reactive para C–Br site, (ii) a second Suzuki coupling at the remaining C–Br under modified conditions, and (iii) a late-stage Buchwald-Hartwig or C–Cl selective amination at the meta chlorine—all from a single building block. The 98% purity standard ensures minimal side-product formation during these sequential steps, reducing the need for intermediate purification.

Agrochemical Intermediate: Synthesis of Polyhalogenated Diaryl Ethers with Tuned Lipophilicity

With a LogP of 4.4664 , the target compound occupies a lipophilicity window that is well-suited for generating agrochemical candidates requiring balanced soil mobility and target-site penetration. Compared to the 1,4-isomer (LogP 4.9) [1], the target's lower lipophilicity may reduce undesirable bioaccumulation potential while retaining sufficient membrane permeability for pesticidal or herbicidal activity.

Materials Science: Precursor for Fluorinated Liquid Crystal Building Blocks

The difluoromethoxy group combined with a rigid, polyhalogenated benzene core makes this compound a potential precursor for liquid crystal intermediates. Patents describing liquid crystal compounds containing difluoromethoxy bridging groups [2] highlight the value of precise halogen substitution patterns; the unique 1,5-dibromo-3-chloro architecture provides an entry point for generating laterally substituted mesogenic structures.

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